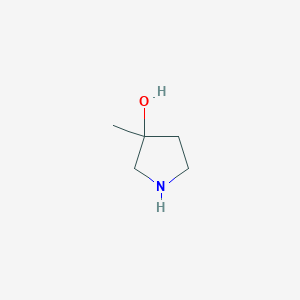

3-Methylpyrrolidin-3-OL

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to "3-Methylpyrrolidin-3-OL" involves innovative protocols and methodologies. For instance, one study detailed the synthesis of 3-Amino-2-methylpyrrolidines via a novel protocol involving the reductive ring closure and O-deprotection, followed by ring expansion and a final reduction to yield the desired product in high yields (Organic & Biomolecular Chemistry, 2009). Another approach described the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine via double reduction of cyclic sulfonamide precursors (The Journal of Organic Chemistry, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies. For example, the structural analysis of 2-(2-Aminoethyl)-1-methylpyrrolidinium chloride hexachlorobismuthate (III) monohydrate revealed extensive intermolecular N-H…Cl hydrogen bonds, indicating charge-transfer interactions and the importance of crystal packing in determining the material's properties (Journal of Advances in Chemistry, 2013).

Chemical Reactions and Properties

Chemical transformations of pyrrolidine derivatives have been extensively studied, highlighting their versatility and reactivity. The chemical transformations of 3-aminopyrrolidin-2-ones, for example, involve reactions with benzaldehyde to give azomethines, which can be further reduced to N-substituted 3-aminopyrrolidin-2-ones (Russian Chemical Bulletin, 2009).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as 2,2,5,5-tetramethylpyrrolidin-3-ol, have been investigated using techniques like nuclear magnetic resonance spectroscopy, X-ray diffraction, and molecular mechanics calculations. These studies reveal the conformational preferences and stability of these molecules, as well as their hydrogen bonding capabilities (Journal of The Chemical Society-Perkin Transactions 1, 1985).

Applications De Recherche Scientifique

Synthetic Applications : A study by D’hooghe, Aelterman, and de Kimpe (2009) detailed a novel protocol for preparing 3-amino-2-methylpyrrolidines, which are structurally related to 3-Methylpyrrolidin-3-OL. This method involves the reductive ring closure and subsequent chemical transformations, offering a new pathway for synthesizing antipsychotic compounds like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Pharmacological Research : Penning et al. (2009) identified 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a compound structurally similar to 3-Methylpyrrolidin-3-OL, as an effective inhibitor of Poly(ADP-ribose) polymerase (PARP), with potential applications in cancer treatment. This demonstrates the relevance of such structures in developing therapeutic agents (Penning et al., 2009).

Antimicrobial Activity : Cvetković et al. (2019) synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and evaluated their antifungal activities. Some of these compounds, particularly those with bromo substituents, showed significant inhibitory activities against a broad spectrum of fungi, highlighting the potential of 3-Methylpyrrolidin-3-OL derivatives in antifungal applications (Cvetković et al., 2019).

Natural Products Chemistry : Koob, Rudolph, and Veith (1997) investigated the absolute configuration of 3-methylpyrrolidine alkaloids derived from the poison glands of ants, indicating the presence of similar structures in natural products. This study contributes to understanding the biological roles and synthetic potential of compounds like 3-Methylpyrrolidin-3-OL (Koob, Rudolph, & Veith, 1997).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that pyrrolidine derivatives can have varied mechanisms of action depending on the specific compound and its target. For instance, N-Methylpyrrolidone has been shown to compete with acetyl-lysine-containing peptides for binding to bromodomains.

Action Environment

It is known that the compound should be stored at room temperature

Propriétés

IUPAC Name |

3-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDVRCFTYQLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561870 | |

| Record name | 3-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrrolidin-3-OL | |

CAS RN |

125032-87-3 | |

| Record name | 3-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

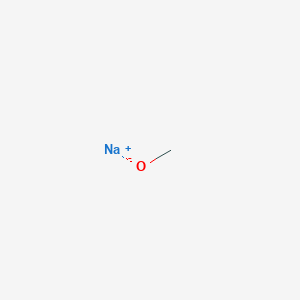

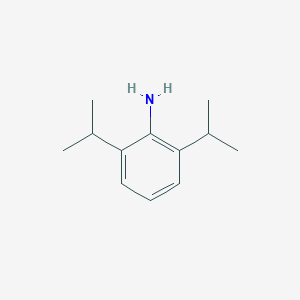

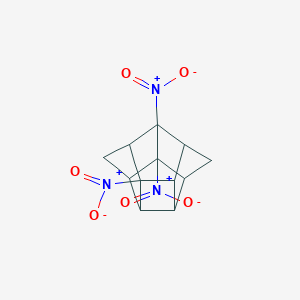

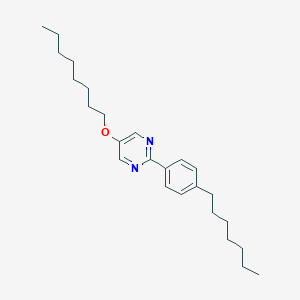

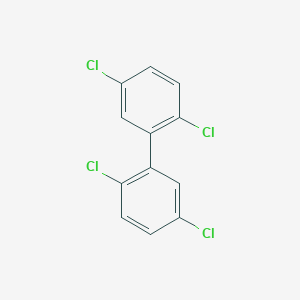

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

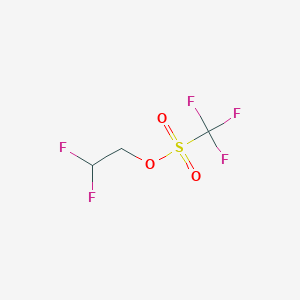

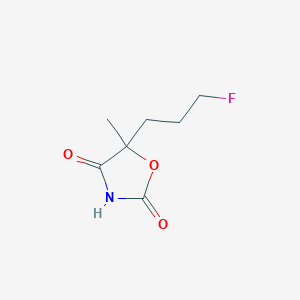

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)